molecular formula C9H11N3O B1330483 2-(1H-Benzimidazol-2-ylamino)ethanol CAS No. 57262-38-1

2-(1H-Benzimidazol-2-ylamino)ethanol

Cat. No. B1330483
CAS RN: 57262-38-1
M. Wt: 177.2 g/mol
InChI Key: FGPOQZOBPMSSAQ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have attracted considerable attention due to their wide range of biological activities and applications in various fields. The compound 2-(1H-Benzimidazol-2-ylamino)ethanol is a molecule that contains the benzimidazole moiety, which is known for its presence in pharmacologically active compounds and its use as a building block in organic synthesis .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the green synthesis of 1,3-dihydrobenzimidazol-2-ones from aromatic diamines using a microwave-induced method in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system, which provides high yields within a short time and without the formation of unwanted by-products . Another method includes the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using nano-Copper Y Zeolite as a catalyst in ethanol, which is an efficient and environmentally friendly approach . These methods highlight the versatility and adaptability of benzimidazole synthesis to green chemistry principles.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For instance, the structure and vibrational studies of 1-(1H-Benzoimidazol-2-YL) Ethanol were carried out using density functional theory (DFT), which provided insights into the geometric structure, infrared intensities, and HOMO-LUMO energies . Additionally, the crystal structure of 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate was determined, revealing the dihedral angles between the benzene and benzimidazole rings and the formation of a three-dimensional network through hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, Ru(II) complexes bearing benzimidazole ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids and H2 in an alcohol/CsOH system . Additionally, the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from aromatic diamines and alcohols has been achieved using a manganese(I) complex as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The spectral characterization of bis-benzimidazole ethanols and their metal complexes has been conducted using various spectroscopic techniques, revealing information about their electronic and fluorescence properties . The solvent effect on the complexation of benzimidazole phenols with zinc(II) ion has also been studied, showing that the choice of solvent can significantly affect the complexation reaction and the nature of the resulting complexes .

Scientific Research Applications

  • Catalytic Synthesis : A study by Kalhor (2015) explored the one-pot synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates using nano-Copper Y Zeolite as a catalyst. This method is noted for its efficiency and environmental friendliness, and it may provide a basis for synthesizing new commercial fungicide derivatives and sulfur-bearing peptide derivatives (Kalhor, 2015).

  • Synthesis of Benzimidazole Derivatives : Taj et al. (2020) conducted a swift one-pot solvent-free synthesis of benzimidazole derivatives and their metal complexes. These compounds were characterized and tested for various biological activities, such as antioxidant potential and enzymatic inhibition (Taj et al., 2020).

  • Anti-Helicobacter Pylori Agents : A parallel chemistry expansion was conducted by Carcanague et al. (2002), which yielded compounds displaying potent activities against Helicobacter pylori. These compounds meet several significant in vitro microbiological criteria required for novel anti-H. pylori agents (Carcanague et al., 2002).

  • Transition Metal Complexes : The study by Jamel and Al-Obaidi (2018) includes the preparation of new ligand derived from benzimidazole and its complexes with transition metals. These complexes were characterized using various spectroscopic techniques, suggesting potential applications in coordination chemistry and material sciences (Jamel & Al-Obaidi, 2018).

  • Potential DNA Intercalaters : Ebrahimlo and Khalafy (2008) synthesized 1,3-Bis(isoxazol-3-ylamino)benzenes and 2indolylaminoimidazopyrimidine derivatives, which are potential DNA intercalaters. This research contributes to the development of novel compounds that could interact with DNA (Ebrahimlo & Khalafy, 2008).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-6-5-10-9-11-7-3-1-2-4-8(7)12-9/h1-4,13H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPOQZOBPMSSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342698
Record name 2-(1H-Benzimidazol-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-2-ylamino)ethanol

CAS RN

57262-38-1
Record name 2-(1H-Benzimidazol-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzimidazolylamino)-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Shafik, FSG Soliman, MM El-Semary… - Medicinal chemistry …, 2009 - Springer
On the basis of the most stable stereorotameric (R) forms of π NH-histamine (2), the trans (1-TR) and gauche (1-GR) forms have both been reported to be involved in potentiation of H 1 -…
Number of citations: 2 link.springer.com

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